molecular formula C11H21NO B13208510 4-[(Cyclopentyloxy)methyl]piperidine

4-[(Cyclopentyloxy)methyl]piperidine

Cat. No.: B13208510
M. Wt: 183.29 g/mol
InChI Key: AQMWDUDAVFZASO-UHFFFAOYSA-N
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Description

4-[(Cyclopentyloxy)methyl]piperidine is a useful research compound. Its molecular formula is C11H21NO and its molecular weight is 183.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(Cyclopentyloxy)methyl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(Cyclopentyloxy)methyl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

4-(cyclopentyloxymethyl)piperidine

InChI

InChI=1S/C11H21NO/c1-2-4-11(3-1)13-9-10-5-7-12-8-6-10/h10-12H,1-9H2

InChI Key

AQMWDUDAVFZASO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OCC2CCNCC2

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Structure and Molecular Weight of 4-[(Cyclopentyloxy)methyl]piperidine

[1][2]

Executive Summary

4-[(Cyclopentyloxy)methyl]piperidine (CAS: 933758-87-3 for free base) is a bifunctional heterocyclic intermediate characterized by a piperidine core substituted at the 4-position with a cyclopentyloxymethyl ether moiety.[1] It serves as a critical scaffold in the synthesis of G-protein coupled receptor (GPCR) modulators (e.g., S1P agonists) and kinase inhibitors.[1] This guide details its chemical structure, physicochemical properties, synthetic pathways, and analytical characterization.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Identifiers
Parameter Details
IUPAC Name 4-[(Cyclopentyloxy)methyl]piperidine
Common Synonyms 4-(Cyclopentyloxymethyl)piperidine; Piperidine, 4-[(cyclopentyloxy)methyl]-
CAS Number (Free Base) 933758-87-3
CAS Number (HCl Salt) 1170999-61-7
Molecular Formula C₁₁H₂₁NO
SMILES C1CCC(C1)OCC2CCNCC2
InChI Key (Predicted) WXCOOOOLRWUYPY-UHFFFAOYSA-N (Analogous)
Molecular Weight Calculation

Precise molecular weight derivation based on standard atomic weights (IUPAC 2022):

  • Carbon (11 × 12.011): 132.121 Da[1]

  • Hydrogen (21 × 1.008): 21.168 Da[1]

  • Nitrogen (1 × 14.007): 14.007 Da[1]

  • Oxygen (1 × 15.999): 15.999 Da[1]

Exact Mass (Monoisotopic): 183.1623 Da Molar Mass (Average): 183.30 g/mol [1]

For the Hydrochloride Salt (C₁₁H₂₂ClNO): Molar Mass: 219.76 g/mol [1]

Structural Topology

The molecule consists of three distinct domains:

  • Piperidine Ring: A six-membered saturated nitrogen heterocycle, typically adopting a chair conformation.[1] The secondary amine (-NH) provides a handle for further functionalization (e.g., amide coupling, reductive amination).[1]

  • Methylene Linker: A single carbon spacer (-CH₂-) connecting the piperidine C4 position to the ether oxygen.[1] This flexibility allows the cyclopentyl group to orient into hydrophobic pockets within protein targets.[1]

  • Cyclopentyl Ether: A lipophilic five-membered ring attached via an ether linkage.[1] The ether oxygen acts as a weak hydrogen bond acceptor.[1]

ChemicalStructurePiperidinePiperidine Ring(Secondary Amine)LinkerMethylene Linker(-CH2-)Piperidine->LinkerC4 AttachmentEtherEther Oxygen(-O-)Linker->EtherCyclopentylCyclopentyl Ring(Lipophilic Tail)Ether->Cyclopentyl

Figure 1: Structural topology of 4-[(Cyclopentyloxy)methyl]piperidine showing the connectivity of its pharmacophoric elements.

Physicochemical Profile

Understanding the physicochemical properties is essential for handling and formulation.[1]

Property Value (Predicted/Exp) Implication for Research
Physical State Liquid (Free Base) / White Solid (HCl Salt)Salts are preferred for stability and ease of weighing.[1]
LogP (Lipophilicity) 2.1 ± 0.4Moderate lipophilicity; likely good membrane permeability.[1]
pKa (Basic) 10.8 ± 0.5 (Piperidine NH)Highly basic; exists as a cation at physiological pH (7.4).[1]
Boiling Point ~260°C (at 760 mmHg)High boiling point; amenable to high-vac distillation.[1]
H-Bond Donors 1 (NH)Key interaction point for binding assays.[1]
H-Bond Acceptors 2 (N, O)The ether oxygen adds a dipole without donating H.
Polar Surface Area ~21 ŲLow PSA suggests excellent blood-brain barrier penetration potential.[1]

Synthetic Methodology

The synthesis of 4-[(Cyclopentyloxy)methyl]piperidine typically involves a Williamson ether synthesis strategy, requiring protection of the piperidine nitrogen to prevent side reactions (quaternization).[1]

Retrosynthetic Analysis[2]
  • Disconnection: Ether bond formation.

  • Precursors: N-Protected 4-hydroxymethylpiperidine + Cyclopentyl electrophile (Bromide/Iodide).[1]

Step-by-Step Protocol (Recommended)[2]

Step 1: N-Protection React 4-hydroxymethylpiperidine with Di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-4-hydroxymethylpiperidine.[1]

  • Conditions: Boc₂O, Et₃N, DCM, 0°C to RT.

Step 2: Etherification (Williamson) This is the critical step.[1] Secondary halides (cyclopentyl bromide) can undergo elimination (E2) rather than substitution (SN2).[1] Optimization requires a strong, non-nucleophilic base or phase transfer catalysis.[1]

  • Reagents: Sodium Hydride (NaH, 60% in oil), Cyclopentyl Bromide (1.2 eq).[1]

  • Solvent: Anhydrous DMF or THF.[1]

  • Procedure:

    • Suspend NaH in dry DMF at 0°C under N₂.

    • Add N-Boc-4-hydroxymethylpiperidine dropwise.[1] Stir 30 min (alkoxide formation).

    • Add Cyclopentyl bromide.[1] Heat to 60-80°C for 4-12 hours.[1]

    • Note: If elimination prevails, use Cyclopentyl Triflate (more reactive) or Silver(I) oxide (Ag₂O) catalysis.[1]

Step 3: Deprotection Removal of the Boc group to yield the target secondary amine.[1]

  • Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.

  • Workup: Basify with NaOH to extract the free base, or concentrate to isolate the HCl salt directly.[1]

SynthesisStart4-HydroxymethylpiperidineStep1Step 1: Boc Protection(Boc2O, Et3N, DCM)Start->Step1Inter1N-Boc-4-hydroxymethylpiperidineStep1->Inter1Step2Step 2: Etherification(NaH, Cyclopentyl Bromide, DMF, 60°C)Inter1->Step2Inter2N-Boc-4-[(Cyclopentyloxy)methyl]piperidineStep2->Inter2Step3Step 3: Deprotection(4M HCl in Dioxane)Inter2->Step3Final4-[(Cyclopentyloxy)methyl]piperidine HCl(Target Compound)Step3->Final

Figure 2: Synthetic workflow for the production of the target piperidine derivative from commercial starting materials.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signals are diagnostic:

Proton NMR (¹H NMR, 400 MHz, CDCl₃ - Free Base)
  • δ 3.85 (m, 1H): Methine proton of the cyclopentyl ring (ether linkage).[1]

  • δ 3.25 (d, 2H): Methylene protons (-CH₂-O-) adjacent to the ether.[1]

  • δ 3.05 (m, 2H): Piperidine equatorial protons (alpha to Nitrogen).[1]

  • δ 2.60 (m, 2H): Piperidine axial protons (alpha to Nitrogen).[1]

  • δ 1.50 - 1.80 (m, multiplet): Overlapping cyclopentyl and piperidine ring protons.[1]

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: Calculated m/z = 184.17.[1]

  • Fragmentation: Loss of the cyclopentyl group or cleavage at the ether linkage may produce characteristic daughter ions.[1]

Applications in Drug Discovery[2]

This molecule is a versatile amine building block .[1] Its specific structural features make it valuable for:

  • GPCR Agonists: The cyclopentyl ether mimics lipophilic domains found in S1P1 (Sphingosine-1-phosphate) receptor agonists, often used in autoimmune disease research.[1]

  • Kinase Inhibitors: The piperidine ring serves as a solvent-exposed solubilizing group, while the ether tail extends into hydrophobic pockets (e.g., the ribose binding pocket or back-cleft).[1]

  • Library Synthesis: Due to the reactive secondary amine, it is frequently used in parallel synthesis (amide coupling, urea formation) to generate diverse libraries for High-Throughput Screening (HTS).[1]

References

  • Accela ChemBio. (2025).[1] Product Catalog: 4-[(Cyclopentyloxy)methyl]piperidine hydrochloride (CAS 1170999-61-7).[1][2] Retrieved from [1]

  • ChemSrc. (2025).[3][1] Chemical Properties for CAS 933758-87-3.[3][1] Retrieved from [1]

  • Bolli, M., et al. (2012).[1] Novel piperidinyl monocarboxylic acids as S1P1 receptor agonists.[1] WO2012140020A1.[1] Retrieved from

  • Bio-Fount. (2025). Pharmaceutical Impurities and Reagents: 1170999-61-7.[1][2] Retrieved from [1]

Methodological & Application

Synthesis of 4-[(Cyclopentyloxy)methyl]piperidine from 4-Piperidinemethanol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 4-[(cyclopentyloxy)methyl]piperidine, a valuable building block in medicinal chemistry, from the commercially available starting material 4-piperidinemethanol. The described protocol is based on the robust and widely applicable Williamson ether synthesis. This document offers a detailed, step-by-step experimental procedure, including reaction setup, purification, and analytical characterization of the final product. Furthermore, it delves into the underlying chemical principles, safety considerations, and provides visual aids to ensure a thorough understanding of the synthetic workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its presence often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The functionalization of the piperidine ring allows for the fine-tuning of a molecule's biological activity. 4-[(Cyclopentyloxy)methyl]piperidine serves as a key intermediate in the synthesis of various therapeutic agents, including analgesics and antipsychotics.[1] The synthesis of this compound from 4-piperidinemethanol via the Williamson ether synthesis offers a straightforward and efficient route.[3][4][5]

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a cornerstone of organic chemistry for the formation of ethers.[3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as the nucleophile, attacking an electrophilic carbon atom bearing a suitable leaving group, typically a halide.[3][5][6] In the context of this synthesis, the hydroxyl group of 4-piperidinemethanol is first deprotonated by a strong base to form the corresponding alkoxide. This alkoxide then displaces a halide from an alkyl halide, in this case, cyclopentyl bromide, to form the desired ether.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of 4-[(cyclopentyloxy)methyl]piperidine from 4-piperidinemethanol proceeds in two key steps, which are often performed in a single pot:

  • Deprotonation: The alcohol (4-piperidinemethanol) is treated with a strong, non-nucleophilic base, such as sodium hydride (NaH), to generate the alkoxide. The use of a strong base is crucial as alcohols are generally weak nucleophiles.[5] The alkoxide, being the conjugate base of the alcohol, is a much more potent nucleophile, which is necessary for the subsequent SN2 reaction.[5]

  • Nucleophilic Substitution (SN2): The newly formed alkoxide attacks the cyclopentyl bromide in a concerted SN2 fashion.[3] This involves the backside attack of the nucleophile on the carbon atom bonded to the bromine, leading to the inversion of stereochemistry if the carbon were chiral. The bromide ion serves as the leaving group.

The overall reaction is illustrated in the following scheme:

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction 4-Piperidinemethanol 4-Piperidinemethanol 4-Piperidinemethanol->Alkoxide + NaH NaH NaH H2 H₂ (gas) Alkoxide->H2 Final_Product 4-[(Cyclopentyloxy)methyl]piperidine Alkoxide->Final_Product + Cyclopentyl Bromide Cyclopentyl_Bromide Cyclopentyl Bromide NaBr NaBr Final_Product->NaBr

Figure 1: Reaction scheme for the Williamson ether synthesis of 4-[(cyclopentyloxy)methyl]piperidine.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 4-[(cyclopentyloxy)methyl]piperidine.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
4-Piperidinemethanol97%Sigma-Aldrich
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Cyclopentyl Bromide98%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich
Diethyl Ether (Et₂O)Anhydrous, ≥99.7%Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS ReagentFisher Scientific
Brine (Saturated NaCl solution)ACS ReagentFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentFisher Scientific
Round-bottom flask250 mL, three-neckVWR
Magnetic stirrer and stir barVWR
Reflux condenserVWR
Dropping funnel50 mLVWR
Nitrogen inlet/outletVWR
Ice bath
Separatory funnel500 mLVWR
Rotary evaporatorBüchi
Synthetic Procedure

The following workflow diagram illustrates the key steps of the synthesis and purification process.

Synthesis_Workflow A 1. Reaction Setup - Dry three-neck flask under N₂ - Add NaH and anhydrous THF B 2. Formation of Alkoxide - Cool to 0°C - Add 4-piperidinemethanol dropwise A->B Cool C 3. SN2 Reaction - Add cyclopentyl bromide dropwise - Warm to room temperature and stir B->C Add alkyl halide D 4. Reaction Quench - Cool to 0°C - Slowly add water C->D Complete reaction E 5. Extraction - Add diethyl ether - Wash with water and brine D->E Workup F 6. Drying and Concentration - Dry organic layer with Na₂SO₄ - Remove solvent via rotary evaporation E->F Isolate crude product G 7. Purification - Column chromatography (Silica gel) - Elute with appropriate solvent system F->G Purify H 8. Product Characterization - NMR, MS, IR G->H Analyze

Figure 2: Workflow for the synthesis and purification of 4-[(cyclopentyloxy)methyl]piperidine.

Step-by-Step Protocol:

  • Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is thoroughly dried and assembled under a nitrogen atmosphere.

  • To the flask, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). The mineral oil can be removed by washing with anhydrous hexanes if desired, though it is often suitable to proceed with the dispersion.

  • Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask via a syringe or cannula.

  • Formation of the Alkoxide: Cool the suspension to 0 °C using an ice bath.

  • Dissolve 4-piperidinemethanol (1.0 equivalent) in anhydrous THF (50 mL) and add it to the dropping funnel.

  • Add the solution of 4-piperidinemethanol dropwise to the stirred NaH suspension over 30 minutes. Hydrogen gas evolution will be observed.[7]

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the alkoxide.

  • SN2 Reaction: Add cyclopentyl bromide (1.1 equivalents) to the dropping funnel.

  • Add the cyclopentyl bromide dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quench: Once the reaction is complete, cool the flask back to 0 °C with an ice bath.

  • CAUTION: Quenching must be done slowly and carefully. Slowly add water (10 mL) dropwise to the reaction mixture to quench any unreacted sodium hydride.

  • Work-up and Extraction: Add diethyl ether (100 mL) to the reaction mixture.

  • Transfer the mixture to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-[(cyclopentyloxy)methyl]piperidine.

Analytical Characterization

The identity and purity of the synthesized 4-[(cyclopentyloxy)methyl]piperidine should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Characteristic peaks corresponding to the piperidine ring protons, the methylene bridge protons, the cyclopentyl protons, and the N-H proton.[8][9]
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of the product (C₁₁H₂₁NO, M.W. = 183.29 g/mol ).
Infrared (IR) Spectroscopy C-O-C stretching frequency for the ether linkage, and N-H stretching for the secondary amine.

Safety Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • Sodium Hydride (NaH): Sodium hydride is a highly flammable and water-reactive solid.[7][10][11] It can ignite spontaneously in air, especially when finely divided. It reacts violently with water to produce flammable hydrogen gas.[7] All manipulations involving NaH should be carried out under an inert atmosphere (e.g., nitrogen or argon).[7] Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate gloves, must be worn at all times.[7][11][12] A Class D fire extinguisher should be readily available.[7]

  • Cyclopentyl Bromide: Cyclopentyl bromide is a flammable liquid and an irritant.[13] It should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes.[13]

  • Anhydrous Solvents: Anhydrous solvents such as THF and diethyl ether are flammable and can form explosive peroxides upon storage. Use from a freshly opened container or after proper purification and testing for peroxides.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[10][12][13]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-[(cyclopentyloxy)methyl]piperidine from 4-piperidinemethanol using the Williamson ether synthesis. By following the outlined procedures and adhering to the necessary safety precautions, researchers can efficiently produce this valuable synthetic intermediate for applications in drug discovery and development. The provided information on the reaction mechanism, workflow, and analytical characterization serves as a comprehensive resource for the successful execution of this synthesis.

References

  • University of California. Sodium Hydride - Standard Operating Procedure. [Link]

  • University of California, Davis. The Williamson Ether Synthesis. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - SODIUM HYDRIDE. [Link]

  • University of Missouri–St. Louis. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • National Center for Biotechnology Information. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. [Link]

  • WikiJournal of Science. Williamson ether synthesis. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Defense Technical Information Center. Piperidine Synthesis. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • Chem-Station. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Molbase. Synthesis of 4-(3-cyclopentyloxy-4-methoxyphenyl)piperidine-1-carboxylic Acid Amide. [Link]

  • Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • Sciencemadness Discussion Board. Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]

  • ResearchGate. Spectral investigations of some piperidin-4-one molecular addition compounds. [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Google Patents. US8853407B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • ACS Publications. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]

  • Patsnap. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. [Link]

  • Organic Syntheses. 4 - Organic Syntheses Procedure. [Link]

  • Google Patents. Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Google Patents. US20170247338A1 - PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS.

Sources

Reductive amination protocols using 4-[(Cyclopentyloxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing N-Alkylation of 4-[(Cyclopentyloxy)methyl]piperidine

Introduction & Strategic Context

4-[(Cyclopentyloxy)methyl]piperidine (referred to herein as CMP-Pip ) is a high-value secondary amine building block frequently employed in the synthesis of GPCR ligands and kinase inhibitors.[1] Its structural core—a piperidine ring substituted at the 4-position with a lipophilic ether tail—provides a critical balance of solubility and hydrophobic interaction potential.[1]

However, incorporating CMP-Pip into larger drug scaffolds presents a specific challenge: N-alkylation control. [1]

Direct alkylation using alkyl halides often leads to over-alkylation (quaternization) and elimination side reactions.[1] Reductive Amination is the superior synthetic pathway, offering high chemoselectivity for mono-alkylation.[1] This guide details two validated protocols for coupling CMP-Pip with aldehydes and ketones, prioritizing yield, purity, and operational simplicity.

Chemoselectivity Note

The (cyclopentyloxy)methyl tail contains an ether linkage.[1] This moiety is chemically inert to the borohydride reducing agents described below (STAB and


), ensuring that the structural integrity of the side chain remains intact during N-functionalization.[1]

Strategic Analysis: Reaction Parameters

Before initiating synthesis, consider the following mechanistic factors governing the reaction between CMP-Pip and carbonyl electrophiles.

ParameterConsiderationImpact on Protocol
Amine Basicity Piperidine

Highly nucleophilic.[1] Requires slightly acidic conditions (pH 5–6) to facilitate iminium ion formation without fully protonating the amine into an unreactive ammonium salt.[1]
Steric Hindrance 4-Substituted PiperidineThe nitrogen is relatively unhindered (secondary).[1] Reacts rapidly with aldehydes; slower with ketones.[1]
Reducing Agent Selectivity WindowMust reduce the iminium ion faster than the carbonyl starting material.[1]
Water Management Equilibrium ShiftIminium formation releases water.[1] For difficult ketones, water removal (molecular sieves or chemical scavenging) is critical.[1]

Protocol A: The "Gold Standard" (STAB Method)

Applicability: Primary aldehydes, unhindered ketones, and cyclic ketones.[1] Mechanism: Direct reductive amination using Sodium Triacetoxyborohydride (STAB) .[1][2][3] STAB is mild and exhibits a strong preference for reducing iminium ions over carbonyls due to the electron-withdrawing acetoxy groups.[1][2]

Reagents & Materials
  • Amine: 4-[(Cyclopentyloxy)methyl]piperidine (1.0 equiv)[1]

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve CMP-Pip  (1.0 equiv) in DCE (0.2 M concentration).
    
  • Carbonyl Addition: Add the aldehyde or ketone (1.1 equiv).[1]

  • Acid Activation: Add Glacial Acetic Acid (1.0 equiv).

    • Expert Insight: AcOH catalyzes the dehydration of the hemiaminal intermediate to the active iminium species.[1]

  • Reductant Addition: Add STAB (1.5 equiv) in a single portion.

    • Note: Gas evolution (

      
      ) is minimal but possible; ensure venting.[1]
      
  • Reaction: Stir at Room Temperature (20–25°C).

    • Aldehydes:[2][4][5] Complete in 1–4 hours.

    • Ketones:[1][6] May require 12–24 hours.[1] Monitor by LC-MS for disappearance of amine.[1]

  • Quench: Carefully add saturated aqueous

    
     until gas evolution ceases and pH is basic (~8).
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    

Protocol B: The "Hard Case" (Titanium-Mediated)[1]

Applicability: Sterically hindered ketones, electron-poor aryl ketones, or acid-sensitive substrates.[1] Mechanism: Titanium(IV) Isopropoxide acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the equilibrium toward the imine. This is followed by reduction with Sodium Borohydride (


).[1][3][4][7][8]
Reagents & Materials
  • Amine: CMP-Pip (1.0 equiv)

  • Carbonyl: Hindered Ketone (1.1 equiv)

  • Lewis Acid: Titanium(IV) Isopropoxide (

    
    ) (1.2 – 1.5 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Ethanol (Absolute) or THF

Step-by-Step Procedure
  • Imine Formation: In a dried flask, mix CMP-Pip and the ketone in neat

    
     (or minimal THF if solids are present).[1]
    
  • Incubation: Stir under

    
     for 4–6 hours (or overnight for very hindered substrates).
    
    • Observation: The solution often becomes viscous or changes color (yellow/orange) indicating titanate complex formation.[1]

  • Dilution: Dilute the mixture with absolute Ethanol (to ~0.3 M).

  • Reduction: Cool to 0°C. Add

    
     pellets carefully.
    
  • Reaction: Allow to warm to Room Temperature and stir for 2–4 hours.

  • Hydrolysis (Critical Step): Quench by adding 2N NaOH or saturated Rochelle’s Salt solution.

    • Expert Insight: Titanium forms a gelatinous emulsion with water.[1] Stirring with Rochelle's salt (potassium sodium tartrate) for 1 hour solubilizes the titanium, allowing for clean phase separation.[1]

  • Workup: Filter through Celite if necessary, then extract with EtOAc.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways for both protocols.

ReductiveAmination Start Start: CMP-Pip Substrate Decision Select Electrophile Type Start->Decision Aldehyde Aldehyde / Simple Ketone Decision->Aldehyde Standard Hindered Hindered / Aromatic Ketone Decision->Hindered Difficult Mix_STAB Mix in DCE + AcOH (Imine Formation) Aldehyde->Mix_STAB Add_STAB Add NaBH(OAc)3 (Selective Reduction) Mix_STAB->Add_STAB In situ Quench Quench & Workup (NaHCO3 or Rochelle's Salt) Add_STAB->Quench Mix_Ti Mix with Ti(OiPr)4 (Lewis Acid Activation) Hindered->Mix_Ti Add_NaBH4 Add NaBH4 in EtOH (Stronger Reduction) Mix_Ti->Add_NaBH4 Stepwise Add_NaBH4->Quench Product Final Product: N-Alkylated CMP-Pip Quench->Product

Caption: Decision tree for selecting between STAB (Standard) and Titanium-mediated (Hindered) protocols.

Mechanistic Pathway (STAB)

Understanding the STAB mechanism ensures correct troubleshooting. The key is the formation of the Iminium Ion , which is the actual substrate for reduction.[1][2]

Mechanism Amine CMP-Pip (Secondary Amine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Carbonyl Carbonyl (R-CHO) Carbonyl->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O (AcOH cat.) Product Tertiary Amine Product Iminium->Product + H- (from STAB)

Caption: The STAB reagent selectively reduces the Iminium Ion, avoiding direct reduction of the Carbonyl.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Incomplete Iminium FormationIncrease reaction time before adding reductant. Add 3Å Molecular Sieves to remove water.[1]
Alcohol Byproduct Direct Carbonyl ReductionSwitch from NaBH4 to STAB.[1] If using STAB, ensure temperature is not >25°C.
Emulsion (Ti Method) Titanium HydroxidesUse Rochelle's Salt (sat.[1] aq.) during workup. Stir vigorously for 1 hour until layers clarify.
Starting Material Remains Amine Salt FormationEnsure at least 1.0 eq of base (TEA) if using amine hydrochloride salts.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][3][5][9][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. [Link]

  • Mattson, R. J., et al. (1990).[1][4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry. [Link][4]

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • PubChem. (n.d.).[1][11] "4-(Cyclopentyloxy)piperidine hydrochloride Compound Summary." [Link]

Sources

Application Note: Optimized N-Alkylation Protocols for 4-[(Cyclopentyloxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

This guide details the synthetic protocols for the N-alkylation of 4-[(Cyclopentyloxy)methyl]piperidine , a lipophilic secondary amine building block often utilized in the synthesis of GPCR ligands and kinase inhibitors.

The substrate features a piperidine core substituted at the C4 position with a cyclopentyloxymethyl ether. Unlike sterically crowded 2-substituted piperidines, the C4-substitution allows the secondary amine (


) to remain highly nucleophilic. However, the lipophilic tail (

) necessitates specific solvent choices to ensure homogeneity.
Chemical Profile
PropertyValue / CharacteristicImplication for Synthesis
Core Structure Secondary Amine (Piperidine)High nucleophilicity; prone to bis-alkylation (quaternization).[1]
pKa (Conj. Acid) ~11.2 (Est.)Requires bases with

(e.g.,

,

) for deprotonation in

reactions.
Solubility LipophilicSoluble in DCM, DCE, DMF, MeCN. Poor solubility in water/MeOH.[2]
Stability Ether LinkageStable to standard basic alkylation and reductive conditions.

Decision Matrix: Selecting the Alkylation Strategy

The choice of method depends primarily on the availability of the electrophile (Alkyl Halide vs. Carbonyl) and the risk of over-alkylation.

AlkylationStrategy Start Target: N-Alkylated Product Electrophile Available Electrophile? Start->Electrophile Halide Alkyl Halide / Sulfonate (R-Cl, R-Br, R-I, R-OMs) Electrophile->Halide Has Leaving Group Carbonyl Aldehyde / Ketone (R-CHO, R-C=O-R) Electrophile->Carbonyl Has Carbonyl DirectAlk Method A: Direct S_N2 Alkylation Halide->DirectAlk RedAm Method B: Reductive Amination Carbonyl->RedAm Considerations1 Risk: Bis-alkylation Control: Stoichiometry & Base DirectAlk->Considerations1 Considerations2 Benefit: Mono-alkylation only Control: Reducing Agent RedAm->Considerations2

Figure 1: Strategic decision tree for N-functionalization based on electrophile availability.

Method A: Direct Nucleophilic Substitution ( )

Best for: Primary alkyl halides, benzyl halides, and active sulfonates. Mechanism: The secondary amine acts as a nucleophile, displacing a leaving group. A base is required to scavenge the generated acid (


).
Critical Considerations
  • The "Finkelstein" Effect: For alkyl chlorides or sluggish bromides, adding catalytic Potassium Iodide (KI) generates a transient, highly reactive alkyl iodide in situ.

  • Base Selection: Potassium Carbonate (

    
    ) is standard. Cesium Carbonate (
    
    
    
    ) is superior for sterically hindered electrophiles due to the "Cesium Effect" (higher solubility and larger cation radius destabilizing the ion pair).
Protocol A: Standard Alkylation

Reagents:

  • Substrate: 4-[(Cyclopentyloxy)methyl]piperidine (1.0 equiv)

  • Electrophile: Alkyl Halide (1.1 equiv)

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Additive: KI (0.1 equiv) - Optional, use for chlorides

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a clean reaction vial equipped with a magnetic stir bar, dissolve 4-[(Cyclopentyloxy)methyl]piperidine (1.0 equiv) in anhydrous MeCN (concentration ~0.2 M).

  • Base Addition: Add powdered

    
     (3.0 equiv). Note: If using DMF, ensure the base is finely ground to maximize surface area.
    
  • Electrophile Addition: Add the Alkyl Halide (1.1 equiv) dropwise.

    • Tip: Do not use a large excess (>1.2 eq) of the electrophile, as this promotes the formation of the quaternary ammonium salt (impurity).

  • Reaction: Seal the vessel and heat to 60°C for 4–16 hours. Monitor by LCMS.[3]

    • Endpoint: Disappearance of the secondary amine (

      
      ).
      
  • Workup:

    • Cool to room temperature.[3][4]

    • Filter off the inorganic solids through a celite pad; wash with EtOAc.

    • Concentrate the filtrate.[3]

    • Purification: Flash column chromatography (DCM/MeOH gradient) is usually required to remove traces of bis-alkylated byproducts.

Method B: Reductive Amination (Preferred)

Best for: Aldehydes and ketones.[3][5][6][7][8][9][10] Mechanism: Formation of an iminium ion intermediate followed by selective reduction.[7][9] Why use it? It is the most robust method for preventing over-alkylation. The intermediate iminium ion is reduced to the amine, but the resulting tertiary amine is sterically hindered and less nucleophilic towards the carbonyl, preventing a second reaction.

Reagent Choice: Sodium Triacetoxyborohydride (STAB)

Unlike Sodium Cyanoborohydride (


), STAB (

) is non-toxic and avoids generating HCN gas.[2] It is mild enough to reduce the iminium ion faster than the aldehyde/ketone, allowing for a "one-pot" protocol.

ReductiveAmination Amine Sec-Amine (Substrate) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Mix in DCE Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Mix in DCE Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O Product Tert-Amine (Final Product) Iminium->Product Reduction STAB STAB (H- Source) STAB->Iminium Selectively reduces

Figure 2: Mechanistic flow of STAB-mediated reductive amination.

Protocol B: STAB-Mediated Reductive Amination

Reagents:

  • Substrate: 4-[(Cyclopentyloxy)methyl]piperidine (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[3][8] DCE is preferred for faster kinetics.

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv) - Required for Ketones; Optional for Aldehydes.

Step-by-Step Procedure:

  • Imine Formation: In a reaction vial, mix the amine (1.0 equiv) and the carbonyl compound (1.2 equiv) in DCE (~0.2 M).

    • For Ketones: Add 1.0 equiv of Acetic Acid to catalyze iminium formation.

    • Time: Stir at Room Temperature (RT) for 15–30 minutes to allow equilibrium formation of the hemiaminal/iminium species.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 2–16 hours.

    • Monitoring: Check LCMS for conversion of the imine (often visible as M+H-2 or M+H depending on ionization) to the product.

  • Quench & Workup (Crucial):

    • Quench by adding saturated aqueous

      
       (gas evolution will occur). Stir for 15 minutes.
      
    • Extract with DCM (x3).[11]

    • Wash combined organics with brine, dry over ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      , and concentrate.[12]
      
  • Purification: Often yields high purity (>90%) without chromatography. If necessary, purify via silica gel (DCM/MeOH/

    
    ).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bis-Alkylation (Quaternary Salt) Excess electrophile or high temp in Method A.Switch to Method B (Reductive Amination) if possible. If using Method A, strictly limit alkyl halide to 1.0 equiv and lower temperature.
No Reaction (Ketones) Steric hindrance or lack of acid catalysis.In Method B, ensure Acetic Acid is added. Switch solvent to DCE and heat to 40°C if necessary.
Elimination (Alkene formation) Base is too strong or temperature too high (Method A).Use a weaker base (

) or switch to

at room temperature.
Emulsion during Workup Lipophilic nature of the cyclopentyl group.Do not use water/ether. Use DCM/Brine for extractions. Filter through Celite to break emulsions.

References

  • Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. "Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]." Available at: [Link]

  • PubChem. "4-(Cyclopentyloxy)piperidine hydrochloride Structure and Data." Available at: [Link]

Sources

The Strategic Incorporation of 4-[(Cyclopentyloxy)methyl]piperidine in the Synthesis of Novel G-Protein Coupled Receptor (GPCR) Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold as a Privileged Motif in GPCR Drug Discovery

G-Protein Coupled Receptors (GPCRs) represent the largest and most diverse family of membrane receptors in the human genome, playing pivotal roles in a myriad of physiological processes.[1][2] Consequently, they are the targets for a significant portion of all approved drugs.[2][3] Within the medicinal chemist's toolkit, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that is frequently found in biologically active compounds.[4][5] Its prevalence in pharmaceuticals stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile anchor for appending various functional groups to precisely orient pharmacophores for optimal receptor interaction.[4][6] This guide delves into the application of a specific, rationally designed piperidine derivative, 4-[(cyclopentyloxy)methyl]piperidine, in the synthesis of novel GPCR ligands, with a focus on its potential role in modulating the activity of chemokine receptors.

The 4-[(cyclopentyloxy)methyl] moiety is a deliberately chosen substituent designed to explore a specific region of the ligand-binding pocket of a GPCR. The cyclopentyl ether offers a moderately lipophilic and conformationally restricted group that can enhance binding affinity through favorable van der Waals interactions with nonpolar residues in the receptor. The ether linkage provides a degree of flexibility and a potential hydrogen bond acceptor site, while the methyl spacer optimally positions the lipophilic group. This application note will provide detailed protocols for the synthesis of this key building block and its incorporation into a final GPCR ligand, alongside a discussion of the underlying scientific rationale and the expected impact on pharmacological activity.

Rationale for Employing the 4-[(Cyclopentyloxy)methyl]piperidine Moiety

The design of a GPCR ligand is a meticulous process of balancing potency, selectivity, and pharmacokinetic properties. The choice of the 4-[(cyclopentyloxy)methyl]piperidine scaffold is underpinned by several key medicinal chemistry principles:

  • Exploration of Lipophilic Pockets: Many GPCR binding sites feature hydrophobic sub-pockets. The cyclopentyloxy group is a lipophilic moiety that can occupy these pockets, leading to a potential increase in binding affinity.

  • Modulation of Physicochemical Properties: The overall lipophilicity of a drug candidate, often expressed as logP, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of the cyclopentyloxy group can be used to fine-tune the logP to an optimal range.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of analogues with varying cycloalkyl ethers (e.g., cyclobutoxy, cyclohexyloxy) allows for a systematic exploration of the size and shape of the hydrophobic pocket, thereby providing valuable SAR data to guide further optimization.[7]

  • Vector for Further Functionalization: The piperidine nitrogen provides a convenient handle for introducing other pharmacophoric elements or for linking the scaffold to a larger molecule.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the 4-[(cyclopentyloxy)methyl]piperidine building block and its subsequent elaboration into a hypothetical chemokine receptor antagonist.

Protocol 1: Synthesis of the 4-[(Cyclopentyloxy)methyl]piperidine Building Block

This protocol outlines a plausible synthetic route to the key intermediate, starting from commercially available materials.

Step 1: Synthesis of (Piperidin-4-yl)methanol

A detailed procedure for the reduction of a piperidine-4-carboxylate to the corresponding alcohol.

Parameter Value Reference
Starting Material Methyl piperidine-4-carboxylateCommercially Available
Reagent Lithium aluminum hydride (LiAlH4)Standard reduction protocols
Solvent Anhydrous Tetrahydrofuran (THF)Inert solvent for reduction
Temperature 0 °C to room temperatureControlled reaction conditions
Work-up Fieser work-up (water, 15% NaOH, water)Standard quenching procedure
Yield >90%Expected high-yielding reaction

Procedure:

  • To a stirred suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of methyl piperidine-4-carboxylate (1 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure to afford (piperidin-4-yl)methanol as a colorless oil, which can be used in the next step without further purification.

Step 2: N-Protection of (Piperidin-4-yl)methanol

Protection of the piperidine nitrogen is crucial for the subsequent Williamson ether synthesis. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal.

Parameter Value Reference
Starting Material (Piperidin-4-yl)methanolFrom Step 1
Reagent Di-tert-butyl dicarbonate (Boc)2OStandard Boc protection
Base Triethylamine (TEA)Acid scavenger
Solvent Dichloromethane (DCM)Common solvent for protection
Temperature 0 °C to room temperatureMild reaction conditions
Yield >95%Typically high-yielding

Procedure:

  • Dissolve (piperidin-4-yl)methanol (1 equivalent) in dichloromethane.

  • Add triethylamine (1.5 equivalents) and cool the mixture to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Step 3: Williamson Ether Synthesis

Formation of the cyclopentyl ether via a Williamson ether synthesis.

Parameter Value Reference
Starting Material tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylateFrom Step 2
Reagent 1 Sodium hydride (NaH)Strong base for alkoxide formation
Reagent 2 Cyclopentyl bromideElectrophile
Solvent Anhydrous Dimethylformamide (DMF)Polar aprotic solvent
Temperature 0 °C to room temperatureControlled reaction conditions
Yield 70-80%Expected yield

Procedure:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) in anhydrous DMF at 0 °C, add a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add cyclopentyl bromide (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-((cyclopentyloxy)methyl)piperidine-1-carboxylate.

Step 4: N-Deprotection

Removal of the Boc protecting group to yield the final building block.

Parameter Value Reference
Starting Material tert-butyl 4-((cyclopentyloxy)methyl)piperidine-1-carboxylateFrom Step 3
Reagent Trifluoroacetic acid (TFA) or HCl in DioxaneStrong acid for Boc removal
Solvent Dichloromethane (DCM) or DioxaneAppropriate solvent
Temperature Room temperatureMild conditions
Yield QuantitativeTypically high-yielding

Procedure:

  • Dissolve tert-butyl 4-((cyclopentyloxy)methyl)piperidine-1-carboxylate (1 equivalent) in dichloromethane.

  • Add trifluoroacetic acid (10 equivalents) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 4-((cyclopentyloxy)methyl)piperidine as the free base.

Synthesis of 4-[(Cyclopentyloxy)methyl]piperidine cluster_0 Protocol 1: Building Block Synthesis start Methyl piperidine-4-carboxylate step1 Reduction (LiAlH4, THF) start->step1 intermediate1 (Piperidin-4-yl)methanol step1->intermediate1 step2 N-Protection ((Boc)2O, TEA, DCM) intermediate1->step2 intermediate2 tert-butyl 4-(hydroxymethyl) piperidine-1-carboxylate step2->intermediate2 step3 Williamson Ether Synthesis (NaH, Cyclopentyl bromide, DMF) intermediate2->step3 intermediate3 tert-butyl 4-((cyclopentyloxy)methyl) piperidine-1-carboxylate step3->intermediate3 step4 N-Deprotection (TFA, DCM) intermediate3->step4 final_product 4-((cyclopentyloxy)methyl)piperidine step4->final_product Synthesis of a Chemokine Receptor Antagonist cluster_1 Protocol 2: Ligand Synthesis start_ligand 4-((cyclopentyloxy)methyl)piperidine + 3-fluoro-4-nitrobenzaldehyde step1_ligand Reductive Amination (STAB, DCE) start_ligand->step1_ligand intermediate1_ligand 1-((3-fluoro-4-nitrophenyl)methyl)-4- ((cyclopentyloxy)methyl)piperidine step1_ligand->intermediate1_ligand step2_ligand Nitro Reduction (Fe, NH4Cl, EtOH/H2O) intermediate1_ligand->step2_ligand intermediate2_ligand 4-((1-(4-((cyclopentyloxy)methyl)piperidin-1-yl)methyl) -2-fluorophenyl)amine step2_ligand->intermediate2_ligand step3_ligand Amide Coupling (3-(trifluoromethyl)benzoic acid, HATU, DIPEA, DMF) intermediate2_ligand->step3_ligand final_product_ligand Final GPCR Ligand step3_ligand->final_product_ligand

Sources

Reagents for coupling 4-[(Cyclopentyloxy)methyl]piperidine to carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Coupling of 4-[(Cyclopentyloxy)methyl]piperidine

Introduction & Molecule Analysis

This guide details the synthetic coupling of 4-[(Cyclopentyloxy)methyl]piperidine (and its salts) to carboxylic acids. This specific building block features a secondary amine within a piperidine ring, substituted at the 4-position with a lipophilic cyclopentyloxy-methyl ether tail.[1]

Structural Considerations for Coupling:

  • Nucleophilicity: As a secondary amine, the piperidine nitrogen is highly nucleophilic.[1] However, unlike primary amines, it is more sensitive to steric bulk on the carboxylic acid partner.[1]

  • Solubility: The cyclopentyl ether tail imparts significant lipophilicity (

    
    ).[1] While this aids in organic extraction, it may reduce solubility in purely aqueous workups, necessitating careful solvent selection (e.g., DCM, 2-MeTHF).[1]
    
  • Salt Forms: This reagent is frequently supplied as a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt. Critical Step: You must include a stoichiometric excess of base (e.g., DIPEA, NMM) to liberate the free amine in situ before coupling can occur.

Reagent Selection Matrix

Select your reagent based on the scale of reaction and the nature of the carboxylic acid partner.

FeatureHATU (Discovery Standard)T3P® (Process & Green)EDC / HOBt (Legacy/Budget)
Primary Use High-throughput medicinal chemistry; difficult acids.Scalable synthesis (>1g); epimerization-prone acids.[1]Routine, simple couplings; cost-sensitive projects.[1]
Reactivity Very High . Fast kinetics (<2h).[1]High . Slower than HATU but very clean.[1]Moderate . Often requires overnight stirring.[1]
Epimerization Low (due to HOAt), but possible with excess base.[1]Very Low . Ideal for chiral acids.[1]Moderate (requires additives like HOBt to suppress).[1]
Purification Difficult.[1][2][3] Tetramethylurea byproduct is water-soluble but persistent.[1]Excellent . Byproducts are water-soluble; simple extraction.[1][3]Moderate. Urea byproduct can be difficult to filter/wash out.[1]
Atom Economy Poor (Large molecular weight reagent).[1]Good (High active content).Moderate.

Protocol A: High-Performance Coupling (HATU)

Recommended for: Milligram-scale discovery, hindered acids, or when yield is paramount.

Mechanism of Action: HATU generates an O-At (7-azabenzotriazole) active ester.[4] The pyridine nitrogen in the 7-position provides an anchimeric assistance effect (neighboring group participation), stabilizing the transition state and accelerating amine attack.[1][4]

HATU_Mechanism Acid Carboxylic Acid (R-COOH) ActiveEster O-At Active Ester (Highly Reactive) Acid->ActiveEster Activation Base Base (DIPEA) Base->Acid Deprotonation HATU HATU (Reagent) HATU->ActiveEster O-At Transfer Product Amide Product ActiveEster->Product Amine Attack Amine Piperidine Amine (Nucleophile) Amine->Product

Caption: HATU activation pathway via O-At ester formation. The 7-aza nitrogen accelerates the final amine attack.

Step-by-Step Protocol:

  • Preparation: Calculate stoichiometry.

    • Carboxylic Acid: 1.0 equiv.[1][5]

    • HATU: 1.1 – 1.2 equiv.[1]

    • 4-[(Cyclopentyloxy)methyl]piperidine (HCl salt): 1.1 – 1.2 equiv.

    • DIPEA (Diisopropylethylamine): 3.0 – 4.0 equiv (Ensure pH > 8).[1]

    • Solvent: Anhydrous DMF or DMA (Concentration: 0.1 – 0.2 M).[1]

  • Activation:

    • Dissolve the Carboxylic Acid in DMF.[1][5]

    • Add DIPEA.[1][2][5][6]

    • Add HATU.[1][3][5][6] Stir at Room Temperature (RT) for 5–10 minutes. Note: Solution usually turns yellow/orange.

  • Coupling:

    • Add the Piperidine amine salt directly to the reaction mixture.[1]

    • Stir at RT for 1–4 hours. Monitor by LC-MS (Look for M+H of product).

  • Workup (Aqueous):

    • Dilute reaction with Ethyl Acetate (EtOAc) or DCM (10x reaction volume).[1]

    • Wash 1: Saturated NaHCO₃ (Removes unreacted acid/HATU fragments).[1]

    • Wash 2: Water (Removes DMF).[1]

    • Wash 3: Brine.[1]

    • Dry over MgSO₄, filter, and concentrate.[1]

  • Purification:

    • Flash Chromatography (SiO₂).[1] Eluent: 0–5% MeOH in DCM.[1] The lipophilic tail usually makes this compound streak less than simple piperidines.[1]

Protocol B: Scalable & Green Coupling (T3P)

Recommended for: Gram-scale, Process Chemistry, Chiral Acids, and "Green" Solvent requirements.

Why T3P? Propylphosphonic anhydride (T3P) forms a mixed anhydride with the carboxylic acid.[1] Unlike HATU, the byproducts are water-soluble phosphonic acid derivatives, allowing the product to be isolated simply by phase separation (extraction) without chromatography in many cases.[1]

T3P_Mechanism Start Carboxylic Acid + Base MixedAnhydride Mixed Anhydride (Activated Species) Start->MixedAnhydride + T3P T3P T3P (Anhydride) T3P->MixedAnhydride TS Cyclic Transition State (Low Epimerization) MixedAnhydride->TS + Amine Amine Piperidine Amine Amine->TS Product Amide TS->Product Waste Water-Soluble P-Byproducts TS->Waste

Caption: T3P coupling proceeds via a mixed anhydride. The cyclic transition state minimizes racemization.

Step-by-Step Protocol:

  • Preparation:

    • Carboxylic Acid: 1.0 equiv.[1][5]

    • 4-[(Cyclopentyloxy)methyl]piperidine (HCl salt): 1.1 equiv.

    • Base: Pyridine (3.0 equiv) OR DIPEA (4.0 equiv).[1] Note: Pyridine often gives higher yields with T3P.

    • T3P (supplied as 50% w/w solution in EtOAc or DMF): 1.5 – 2.0 equiv.[1]

    • Solvent: 2-MeTHF (Green alternative to DCM) or Ethyl Acetate.[1]

  • Procedure:

    • Combine Acid, Amine Salt, and Base in 2-MeTHF (0.2 M).[1]

    • Cool to 0°C (Optional, but recommended for chiral acids).[1]

    • Add T3P solution dropwise.[1]

    • Allow to warm to RT and stir. Note: T3P kinetics are slower than HATU.[1] Allow 12–24 hours for completion.

  • Workup (The "Magic" Step):

    • Add water directly to the reaction vessel.[1]

    • Separate layers.[1]

    • Wash Organic Layer: 1M NaOH (x2) followed by 1M HCl (x2) (if product is not basic).

    • Result: The T3P byproducts partition 100% into the aqueous phase.[1]

    • Concentrate organic layer to obtain solid product.[1]

Troubleshooting & Optimization

ProblemPossible CauseSolution
Low Yield Amine salt not neutralized.Increase base (DIPEA) to 5.0 equiv. Ensure pH is basic before adding coupling reagent.[1]
Racemization Over-activation or high basicity.[1]Switch from HATU to T3P . Use Collidine (weaker base) instead of DIPEA.[1] Keep at 0°C.
Oligomerization Unstable Acid.[1]Ensure acid is fully dissolved before adding activation reagent.[1]
Product "Oiling Out" Lipophilic Cyclopentyl tail.[1]The product is very lipophilic.[1] Do not use pure Hexanes/Heptane for trituration.[1] Use Et₂O/Pentane mixtures.[1]

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][7] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1][7][8][9] Organic Process Research & Development, 20(2), 140-177.[1][7] Link

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][3][5][7][10][11][12] Tetrahedron, 61(46), 10827-10852.[1] Link

  • Patterson, J. et al. (2011).[1] T3P: A versatile reagent for amide bond formation.[1][3][11] Organic Process Research & Development. (See Dunetz et al.[1][3][7] for comprehensive T3P process data).

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-[(Cyclopentyloxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Challenging C-N Cross-Coupling Reaction

Introduction: Navigating the Challenges of Sterically Encumbered Amines

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] The reaction's broad substrate scope and functional group tolerance have rendered it a preferred alternative to classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][4]

This guide focuses on a particularly challenging, yet increasingly relevant, application of this reaction: the coupling of sterically hindered secondary amines, exemplified by 4-[(cyclopentyloxy)methyl]piperidine. The bulky nature of such amines presents significant mechanistic hurdles, primarily impacting the crucial reductive elimination step of the catalytic cycle and often leading to sluggish reactions or low yields.[2][5] Through a detailed exploration of the reaction mechanism, judicious selection of catalytic components, and a meticulously designed protocol, this document provides researchers, scientists, and drug development professionals with the necessary tools to successfully navigate this demanding transformation.

Mechanistic Insights: The Engine of the Buchwald-Hartwig Amination

A thorough understanding of the catalytic cycle is paramount for troubleshooting and optimizing the Buchwald-Hartwig amination. The generally accepted mechanism proceeds through a series of well-defined steps, each influenced by the choice of ligand, base, and solvent.[1][6][7]

The catalytic cycle commences with the active Pd(0) species undergoing oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.[3][6] Subsequently, the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. The final, and often rate-limiting, step is reductive elimination, which forges the desired C-N bond and regenerates the active Pd(0) catalyst.[1][7]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amine_coord [L-Pd(II)(Ar)(Amine)]+X- oa_complex->amine_coord + Amine amido_complex L-Pd(II)(Ar)(Amido) amine_coord->amido_complex + Base - Base-H+X- amido_complex->pd0 Reductive Elimination product Ar-Amine amido_complex->product product->pd0 Regenerates Catalyst

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

For sterically demanding secondary amines like 4-[(cyclopentyloxy)methyl]piperidine, the steric bulk can hinder both the initial coordination to the palladium center and, more significantly, the final reductive elimination step. To overcome these challenges, the selection of an appropriate catalyst system is critical.

Optimizing the Reaction: A Symphony of Reagents

The success of the Buchwald-Hartwig amination with a challenging substrate hinges on the careful selection of the palladium precursor, ligand, base, and solvent.

ComponentRecommended ChoiceRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂These are common, air-stable precursors that are readily reduced in situ to the active Pd(0) species.[7]
Ligand RuPhosFor sterically hindered secondary amines, bulky, electron-rich dialkylbiaryl phosphine ligands are essential. RuPhos is particularly effective in promoting both oxidative addition and the crucial reductive elimination step for these substrates.[8][9]
Base Sodium tert-butoxide (NaOtBu) or Lithium hexamethyldisilazide (LHMDS)A strong, non-nucleophilic base is required to deprotonate the secondary amine.[10][11] NaOtBu is a common choice, while LHMDS can be advantageous in cases where substrate compatibility with alkoxides is a concern.[6][12]
Solvent Toluene or DioxaneAprotic, non-polar, or weakly polar solvents are generally preferred.[13][14] Toluene is a robust choice for a wide range of temperatures.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the Buchwald-Hartwig amination of an aryl bromide with 4-[(cyclopentyloxy)methyl]piperidine.

Figure 2: A visual representation of the experimental workflow.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 4-[(Cyclopentyloxy)methyl]piperidine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol % Pd)

  • RuPhos (0.04 mmol, 4 mol %)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk tube or equivalent)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup (under inert atmosphere):

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃, RuPhos, and NaOtBu.

    • Seal the tube with a septum, and evacuate and backfill with argon three times.

    • Through the septum, add the aryl bromide, followed by 4-[(cyclopentyloxy)methyl]piperidine and anhydrous toluene via syringe.

  • Reaction:

    • Place the Schlenk tube in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed. Reaction times can vary from a few hours to overnight depending on the specific aryl bromide.

  • Workup and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with the same solvent.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl piperidine derivative.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the reaction temperature or adding a fresh portion of the catalyst and ligand. Ensure all reagents and the solvent are anhydrous, as water can deactivate the catalyst.

  • Side Reactions: The primary side reaction to be aware of is hydrodehalogenation of the aryl halide. This can sometimes be minimized by ensuring a slight excess of the amine and by using the recommended bulky ligands.

  • Base Sensitivity: If your substrate is sensitive to strong alkoxide bases, consider using a weaker base like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures and longer reaction times.[6][14]

  • Ligand Choice: While RuPhos is an excellent starting point, other bulky biaryl phosphine ligands such as XPhos or BrettPhos (for primary amines) could also be screened for optimal results depending on the specific substrate combination.[8][15]

Conclusion

The Buchwald-Hartwig amination of sterically hindered secondary amines like 4-[(cyclopentyloxy)methyl]piperidine is a challenging yet highly rewarding transformation. By understanding the underlying mechanism and carefully selecting the appropriate catalyst system, researchers can successfully synthesize complex arylamines that are crucial for the advancement of pharmaceutical and materials science. The protocol and insights provided in this guide serve as a robust starting point for the successful implementation of this powerful synthetic tool.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 22, 2024, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25). Chemical Insights. [Link]

  • Ghaffari, B., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25). Technical University of Denmark. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications. [Link]

  • Barl, N. M., et al. (2013). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Role of the base in Buchwald-Hartwig amination. (2014, December 19). PubMed. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. (2014, October 23). The Journal of Organic Chemistry. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. (n.d.). ResearchGate. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. (n.d.). Wiley Online Library. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016, September 30). Chemical Reviews. [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2026, February 5). ResearchGate. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2025, June 6). Chemical Reviews - ACS Publications. [Link]

  • Park, N. H., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (n.d.). ResearchGate. [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (n.d.). PMC. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. (n.d.). Synthesis Spotlight. [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. (2017, January 29). Reddit. [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. (2022, July 22). Pearson. [Link]

  • POP‐type ligands used in the Buchwald–Hartwig amination. (n.d.). ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). ResearchGate. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). SpringerLink. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 4-[(Cyclopentyloxy)methyl]piperidine Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Formulation & Development

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and methodologies for improving the solubility of 4-[(Cyclopentyloxy)methyl]piperidine free base. We will move from foundational principles to advanced protocols, explaining the scientific rationale behind each experimental choice to ensure robust and reproducible results.

Part 1: Foundational Understanding & Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered when working with this compound.

FAQ 1: I'm struggling to dissolve 4-[(Cyclopentyloxy)methyl]piperidine free base in my aqueous buffer (e.g., PBS, pH 7.4). Why is it so poorly soluble?

Answer: The solubility challenge arises directly from the compound's chemical structure. It consists of two key parts:

  • A Basic Piperidine Ring: The nitrogen atom in the piperidine ring is a base. In its "free base" form, it is neutral (uncharged). While the nitrogen can act as a hydrogen bond acceptor, this contribution to water solubility is minimal.

  • A Lipophilic (Hydrophobic) Side-Chain: The -(cyclopentyloxy)methyl group is large, non-polar, and "oily." This part of the molecule repels water and prefers to interact with other non-polar molecules.

In an aqueous environment, the large hydrophobic side-chain dominates the molecule's behavior, leading to very low solubility. To achieve dissolution, the energetic penalty of breaking water-water interactions to accommodate the non-polar group must be overcome, which is not favorable for this molecule in its neutral form.

FAQ 2: What is the estimated pKa of this compound, and why is it the most critical parameter for improving its aqueous solubility?

Answer: The pKa of the conjugate acid of the parent piperidine molecule is approximately 11.2.[1] While the side-chain may cause a minor shift, the pKa of 4-[(Cyclopentyloxy)methyl]piperidine can be estimated to be in the range of 10.5-11.5.

This value is critical because it governs the ionization state of the molecule at a given pH. The Henderson-Hasselbalch equation dictates that for a basic compound, when the pH of the solution is below the pKa, the molecule will exist predominantly in its protonated, charged (ionized) form. This charged species, which is an ammonium salt, is significantly more polar and thus dramatically more water-soluble than the neutral free base. Therefore, controlling the pH is the most direct and powerful tool for manipulating its aqueous solubility.[2][3][4]

FAQ 3: What are the primary strategies I should consider first for this specific compound?

Answer: Given that this is a basic amine, the strategies with the highest probability of success are, in order:

  • pH Adjustment (Salt Formation): This is the most effective and widely used method for basic drugs.[2][3][5] By acidifying the solution, you convert the insoluble free base into a highly soluble salt in situ.

  • Use of Co-solvents: If pH adjustment alone is insufficient or not desired, introducing a water-miscible organic solvent can significantly improve solubility.[3][6]

  • Complexation with Cyclodextrins: This is an excellent secondary strategy, particularly for overcoming precipitation upon dilution into complex media.[5][6]

The following sections will provide detailed protocols for these primary approaches.

Part 2: Troubleshooting Workflows & Experimental Protocols

This section provides actionable, step-by-step guidance for common experimental scenarios.

Issue: Compound fails to dissolve in aqueous buffers for in vitro screening.

Primary Recommended Strategy: pH Adjustment to Form a Soluble Salt

Causality: To ensure complete solubilization, the goal is to protonate >99.9% of the piperidine nitrogen atoms. According to the principles of acid-base chemistry, setting the solution pH at least 3 units below the compound's pKa will achieve this. With an estimated pKa of ~11, a target pH of ≤ 8 is required, and a pH of 7.4 is generally sufficient. The most reliable method is to perform a stoichiometric conversion to a salt before final dilution.

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution via HCl Salt Formation

  • Weigh the Free Base: Accurately weigh 2.115 mg of 4-[(Cyclopentyloxy)methyl]piperidine free base (Molecular Weight = 211.35 g/mol ) into a sterile microcentrifuge tube.

  • Initial Wetting (Optional but Recommended): Add 20 µL of ethanol or Dimethyl Sulfoxide (DMSO) to the solid. Gently vortex to wet the powder. This prevents the hydrophobic powder from clumping upon addition of aqueous media.

  • Stoichiometric Protonation: Add exactly 1.0 equivalent of hydrochloric acid. For this amount, add 10 µL of a 1.0 M HCl solution. This provides 0.01 mmol of H+, which will react with the 0.01 mmol of the basic compound.

  • Vortex and Inspect: Gently vortex the tube for 30 seconds. The solution should become clear as the highly soluble hydrochloride salt is formed.

  • Final Dilution: Add 970 µL of your desired aqueous buffer (e.g., Phosphate-Buffered Saline) to reach a final volume of 1.0 mL.

  • Final Mix & pH Check: Vortex thoroughly. The resulting clear solution is a 10 mM stock of 4-[(Cyclopentyloxy)methyl]piperidine hydrochloride. If required for your experiment, confirm the final pH of the stock solution.

Issue: Higher concentrations are needed, or precipitation occurs upon dilution.

Secondary Recommended Strategy: Co-Solvent Systems

Causality: If the required concentration exceeds the intrinsic solubility of the salt form or if the compound precipitates when diluted into a complex medium (e.g., cell culture media with proteins), a co-solvent system is necessary. Co-solvents work by reducing the overall polarity of the solvent (water), making it a more hospitable environment for the lipophilic molecule.[6]

Protocol 2: Screening for an Effective Co-Solvent System

  • Prepare a Concentrated Stock: Dissolve the free base in 100% DMSO to create a high-concentration stock (e.g., 100 mM).

  • Set up Test Vials: In separate glass vials, prepare 1 mL of various potential co-solvent systems.

  • Spike and Observe: Add a small volume (e.g., 10 µL) of the DMSO stock to each test vial, vortex, and observe for precipitation. Continue adding aliquots until precipitation is observed (this determines the kinetic solubility).

  • Incubate and Re-observe: Allow the vials to equilibrate at room temperature for 24 hours to determine the thermodynamic equilibrium solubility.

Data Presentation: Example Solubility Screening Results

Solvent System (Aqueous Buffer pH 7.4)Vehicle PolarityPredicted Compound InteractionEstimated Solubility (mM)
100% Aqueous BufferHighPoor< 0.1
10% Ethanol / 90% BufferModerately HighModerate1 - 5
20% Propylene Glycol / 80% BufferModerateGood5 - 15
40% PEG 400 / 60% BufferModerately LowVery Good> 20
5% Tween® 80 / 95% BufferMicellarExcellent (Encapsulation)> 25

Part 3: Visualization of Key Processes

Diagrams help clarify the chemical principles and experimental decisions.

Diagram 1: Chemical Equilibrium of Solubilization

This diagram illustrates the fundamental principle of using pH adjustment to shift the equilibrium from the poorly soluble free base to the highly soluble protonated (salt) form.

G cluster_equilibrium Aqueous Environment cluster_outcome Experimental Outcome FreeBase Insoluble Free Base R-NH Salt Soluble Salt Form R-NH2+ FreeBase->Salt + H+ (Acid Addition) Precipitate Precipitate / Suspension FreeBase->Precipitate Favored at pH > pKa Salt->FreeBase - H+ (Base Addition) Solution Clear Solution Salt->Solution Favored at pH < pKa

Caption: Equilibrium between the insoluble free base and soluble salt form.

Diagram 2: Decision Workflow for Solubility Enhancement

This workflow provides a logical path for a researcher to follow when encountering a solubility problem with this compound.

G start Start: Dissolve Free Base in Aqueous Buffer check_sol Is the solution clear at the required concentration? start->check_sol exp_success Experiment Successful check_sol->exp_success Yes strategy_ph Strategy 1: pH Adjustment / Salt Formation (See Protocol 1) check_sol->strategy_ph No check_sol_ph Is solubility now sufficient? strategy_ph->check_sol_ph check_sol_ph->exp_success Yes strategy_cosolvent Strategy 2: Introduce Co-solvents (See Protocol 2) check_sol_ph->strategy_cosolvent No check_sol_cosolvent Is solubility now sufficient? strategy_cosolvent->check_sol_cosolvent check_sol_cosolvent->exp_success Yes strategy_advanced Consider Advanced Strategies: - Cyclodextrins - Surfactants - Lipid Formulations check_sol_cosolvent->strategy_advanced No

Sources

Purification methods for 4-[(Cyclopentyloxy)methyl]piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-[(Cyclopentyloxy)methyl]piperidine Derivatives

Case ID: PUR-4CP-PIP Status: Open Support Level: Tier 3 (Senior Application Scientist)[1][2][3]

Welcome to the Technical Support Center

You are currently viewing the master troubleshooting guide for 4-[(Cyclopentyloxy)methyl]piperidine derivatives. This scaffold combines a polar, basic secondary amine (piperidine) with a lipophilic ether tail (cyclopentyloxy).[3][4] This duality often results in "streaking" on silica and difficulty crystallizing the free base.[3]

This guide prioritizes Acid-Base Extraction as the primary isolation method, followed by Modified Flash Chromatography for polishing.[3][4]

Module 1: Workup & Isolation (The First Line of Defense)

The Issue: Users often report emulsions or low recovery when partitioning this molecule. The Science: The piperidine nitrogen has a pKa of approximately 11.2 . To isolate the free base, the aqueous pH must exceed the pKa by at least 1 unit (pH > 12.5).[3] Conversely, the cyclopentyl ether linkage adds significant lipophilicity, making the protonated salt surprisingly soluble in organic solvents if the counter-ion is lipophilic.[3][4]

Protocol: Optimized Acid-Base Extraction

Use this protocol to remove non-basic impurities (unreacted alkyl halides, neutral side products).[1][2][3][4]

  • Acidification: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) . Extract twice with 1.0 M HCl .

    • Why? The amine protonates (

      
      ), moving to the aqueous layer.[3] Neutral impurities stay in EtOAc.[2][3][4]
      
    • Critical Check: Ensure aqueous pH is < 2.[2][3][4]

  • Wash: Wash the combined acidic aqueous layer with fresh EtOAc (x1).[2][3][4] Discard the organic layer.[3][4]

  • Basification (The Swing): Cool the aqueous layer to 0°C. Slowly add 6.0 M NaOH until pH > 13.

    • Why? You must drive the equilibrium completely to the free base. The solution will turn cloudy/oily.[3][4]

  • Extraction: Extract the basic aqueous mixture with Dichloromethane (DCM) (3x).

    • Note: DCM is preferred over EtOAc here because the free base is highly soluble in chlorinated solvents, reducing the volume needed.[3][4]

  • Drying: Dry combined DCM layers over

    
     (Sodium Sulfate), filter, and concentrate.
    
Visual Workflow: pH-Swing Logic

ExtractionWorkflow Start Crude Mixture (Organic Phase) Acidify Add 1M HCl (pH < 2) Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgLayer1 Organic Layer (Neutral Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Protonated Amine Salt) PhaseSep1->AqLayer1 Keep Wash Wash with EtOAc (Remove trapped neutrals) AqLayer1->Wash Basify Add 6M NaOH (pH > 13) (Cool on Ice) Wash->Basify Extract Extract with DCM (x3) Basify->Extract FinalOrg Final Organic Layer (Purified Free Base) Extract->FinalOrg Product FinalAq Aqueous Waste (Inorganic Salts) Extract->FinalAq Waste

Caption: Logical flow for removing neutral impurities via pH manipulation. Note the critical pH checkpoints.

Module 2: Chromatographic Purification

The Issue: "My compound streaks from the baseline to the solvent front" or "I have a broad, tailing peak." The Science: Silica gel is acidic (pH ~5).[3] The basic piperidine nitrogen interacts strongly with silanol groups (


), causing peak broadening.[1][2][3] You must mask  these silanols using a competing base modifier [1].[2][3][4]
Recommended Solvent Systems
MethodMobile Phase AMobile Phase BModifier (Critical)Application
Standard Flash Dichloromethane (DCM)Methanol (MeOH)1%

(aq)
or 1% Triethylamine (TEA)
General purification.[1][2] TEA is easier to prepare;

is easier to evaporate.[2][3][4]
Lipophilic Flash HexanesEthyl Acetate2-5% Triethylamine For very greasy derivatives.[1][2][3][4] Excellent separation of close impurities.[3][4]
Reverse Phase Water (pH 10)Acetonitrile0.1%

or 10mM Ammonium Bicarbonate
Best for Purity. High pH suppresses protonation, keeping the amine neutral and sharp on C18 columns [2].[3][4]

Pro-Tip: If using TEA, your isolated product will contain TEA salts/traces.[3][4] You must rotovap down, redissolve in DCM, and wash with saturated


 to remove the TEA, or dry under high vacuum for >12 hours.[3][4]

Module 3: Salt Formation (Crystallization)

The Issue: The free base is an oil that refuses to solidify. The Solution: Convert the oil into a crystalline salt. For piperidine ethers, Oxalate and Fumarate salts often crystallize better than Hydrochlorides, which can be hygroscopic [3].[3][4]

Protocol: Oxalate Salt Formation

  • Dissolve 1 mmol of free base in minimal hot Ethanol or Acetone.[2][3][4]

  • Add 1 eq. of Oxalic Acid (dissolved in the same solvent).

  • Allow to cool slowly to room temperature, then 4°C.

  • Filter the white precipitate.[2][3][4]

    • Note: This also purifies the compound, as impurities usually stay in the mother liquor.[3][4]

Module 4: Troubleshooting FAQ

Q: I used the extraction method, but my yield is < 50%. Where is my compound? A: Check the pH of your aqueous layer after basification.[3][4] Piperidines are strong bases.[2][3][4][5] If the pH is 10 or 11, a significant portion is still protonated (


) and trapped in the water. You need pH > 13 .[2][3][4]
Correction: Add more NaOH and re-extract with DCM.[2][3][4]

Q: I see two spots on TLC that merge into one after purification. Is it decomposing? A: This is likely Rotamers or a salt/free-base mixture.[1][2][3]

  • If you use a mobile phase without a modifier (like pure DCM/MeOH), the protonated species (salt) and free base run at different Rf values.[3][4]

  • Test: Run a TLC with 5% TEA in the eluent. If the spots collapse into one, it is a single pure compound.[3][4]

Q: Can I use Acetone/Hexane for chromatography? A: Avoid acetone with primary/secondary amines if possible. While 4-[(Cyclopentyloxy)methyl]piperidine is a secondary amine, acetone can form enamines or imines (Schiff bases) with amines on the column or during concentration, leading to "ghost peaks" of M+40 mass [4].[3][4] Stick to EtOAc/Hexane/TEA.[2][3][4]

References

  • Biotage. (2023).[3][4] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • Teledyne ISCO. (2017).[2][3][4] Purification of Amine Compounds using Reverse Phase Chromatography at High pH.[2][3][4] Retrieved from

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3][4] (2011).[3][4][6] Pharmaceutical Salts: Properties, Selection, and Use.[3][4] Wiley-VCH.[1][3][4] (General reference for salt selection logic).

  • Thermo Fisher Scientific. (n.d.).[3][4] Troubleshooting HPLC: Ghost Peaks and Artifacts. Retrieved from [1]

Sources

Validation & Comparative

Comparative Guide: Lipophilicity Profiling of 4-[(Cyclopentyloxy)methyl]piperidine vs. 4-Methoxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for drug discovery scientists, focusing on the physicochemical differentiation between two specific piperidine building blocks.

Executive Summary: The Hydrophobic Shift

In medicinal chemistry, the modulation of lipophilicity (LogP/LogD) is a primary lever for optimizing Absorption, Distribution, Metabolism, and Excretion (ADME). This guide compares two structurally related secondary amines: 4-Methoxypiperidine (a polar, fragment-like scaffold) and 4-[(Cyclopentyloxy)methyl]piperidine (a lipophilic, space-filling analog).

Key Insight: Replacing the methoxy group with a (cyclopentyloxy)methyl moiety introduces a significant "lipophilic jump" (ΔLogP ≈ +2.1 to +2.5 units). This modification transforms the fragment from a water-soluble, kinetically rapid building block into a membrane-permeable motif capable of engaging hydrophobic pockets in target proteins (e.g., GPCRs, kinases).

Structural & Physicochemical Analysis

The fundamental difference lies in the ether tail. Compound A contains a cycloalkyl ether with a methylene spacer, adding significant carbon content and rotatable bond flexibility compared to the rigid, polar methoxy group of Compound B.

Table 1: Comparative Physicochemical Profile[1]
PropertyCompound A Compound B Delta (A vs B)
Name 4-[(Cyclopentyloxy)methyl]piperidine4-Methoxypiperidine
Structure Piperidine-4-CH₂-O-CyclopentylPiperidine-4-O-CH₃+C₅H₈ spacer
Formula C₁₁H₂₁NOC₆H₁₃NO+5 Carbons
MW ( g/mol ) 183.29115.17+68.12
cLogP (Neutral) 2.65 ± 0.3 (Predicted)0.20 – 0.67 (Exp/Pred)~ +2.2
LogD (pH 7.4) ~ -0.4 (Est.[1][2] Ionized)~ -2.5 (Est. Ionized)A is less hydrophilic
pKa (Basic) ~10.9~10.5Minimal shift
Topological PSA 21.3 Ų21.3 ŲIdentical (Polar atoms unchanged)

Data Sources: Consensus modeling based on fragmental contribution (Chemaxon/ACD algorithms) and experimental baselines for piperidine cores [1, 2].

Mechanistic Implications
  • Solubility vs. Permeability: Compound B is highly water-soluble but may suffer from poor passive diffusion across the Blood-Brain Barrier (BBB). Compound A's higher LogP pushes it into the "drug-like" permeability window (LogP 2–4), making it a superior candidate for CNS targets or intracellular binding sites.

  • Metabolic Liability: The cyclopentyl ring in Compound A introduces potential sites for CYP450-mediated oxidation (hydroxylation), whereas the methyl group in Compound B is generally more stable but can undergo O-demethylation.

  • Binding Affinity: The cyclopentyl group acts as a hydrophobic anchor. If the target pocket contains aromatic residues (Phe, Tyr, Trp), the cyclopentyl ring can engage in favorable Van der Waals or CH-π interactions that the methyl group cannot support.

Visualization: Structural Logic & Workflow

The following diagram illustrates the structural divergence and the decision tree for selecting between these two building blocks based on ADME requirements.

G Start Lead Optimization Strategy CompA Compound A: 4-[(Cyclopentyloxy)methyl]piperidine (Lipophilic Anchor) Start->CompA Need Hydrophobicity CompB Compound B: 4-Methoxypiperidine (Polar Fragment) Start->CompB Need Solubility PropA LogP ~ 2.6 High Permeability Hydrophobic Interaction CompA->PropA PropB LogP ~ 0.4 High Solubility Low Permeability CompB->PropB PropA->PropB ΔLogP ≈ 2.2 AppA Application: CNS Targets Intracellular Kinases Potency Optimization PropA->AppA AppB Application: Fragment Screening Lowering Clearance Peripheral Targets PropB->AppB

Caption: Decision matrix for selecting piperidine ethers based on lipophilicity requirements and target localization.

Experimental Protocol: High-Throughput LogD Determination

Since both compounds are secondary amines, they are ionizable. Standard shake-flask methods can be slow. The following RP-HPLC method is recommended for rapid, reproducible lipophilicity assessment (LogD at physiological pH).

Method: Isocratic RP-HPLC with Retention Time Correlation

Principle: The retention time (


) of a compound on a C18 column correlates linearly with its hydrophobicity. By calibrating with standards of known LogP, the LogD of the analytes can be derived [3].[3]
Materials:
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: 20 mM Ammonium Acetate (pH 7.4) / Methanol (Isocratic 40:60).

  • Standards: Benzylamine, Acetophenone, Toluene, Naphthalene (Known LogP range).

  • Detection: UV at 210 nm (or derivatization with FMOC if UV signal is weak due to lack of chromophore in Compound A/B). Note: Compound A has weak UV absorbance; FMOC derivatization is recommended for high sensitivity.

Step-by-Step Workflow:
  • Derivatization (Optional but Recommended):

    • Mix 50 µL of 1 mM analyte (Compound A or B) with 50 µL of borate buffer (pH 9.0).

    • Add 50 µL of FMOC-Cl (2 mM in MeCN).

    • Incubate at ambient temp for 5 mins. (FMOC binds to the secondary amine, adding a UV/Fluorescent tag).

    • Note: Derivatization alters LogP. If measuring intrinsic LogP, use Mass Spec (LC-MS) detection without derivatization.

  • LC-MS Direct Injection (Preferred for Native LogD):

    • System: LC-MS/MS (ESI Positive Mode).

    • Flow Rate: 0.5 mL/min.

    • Injection: 5 µL.

    • Dead Time (

      
      ):  Determine using Uracil (unretained).
      
  • Calculation:

    • Calculate Capacity Factor (

      
      ):
      
      
      
      
    • Construct Calibration Curve using standards:

      
      
      
    • Interpolate Compound A and B values.

Validation Criteria (Self-Validating System):
  • Linearity: The calibration curve (

    
    ) must be > 0.98.
    
  • Internal Control: Run 4-Methoxypiperidine as a control. If the calculated LogD deviates by >0.3 units from literature (approx -2.5 at pH 7.4), recalibrate the pH of the ammonium acetate buffer.

References

  • PubChem Database. 4-Methoxypiperidine | C6H13NO. National Library of Medicine. Available at: [Link]

  • EPA CompTox Chemicals Dashboard. Physicochemical Properties of Piperidine Derivatives. U.S. Environmental Protection Agency. Available at: [Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. Available at: [Link]

  • Common Organic Chemistry. Cyclopentyl Methyl Ether (CPME) Properties. Available at: [Link]

Sources

A Comparative Guide to Purity Validation of 4-[(Cyclopentyloxy)methyl]piperidine via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 4-[(Cyclopentyloxy)methyl]piperidine, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of elemental analysis against other common analytical techniques, offering a comprehensive framework for its purity validation.

The narrative that follows is grounded in the principle of orthogonality —the use of multiple, independent analytical methods to ensure results are reliable and precise.[1][2] No single technique can reveal the complete purity profile of a compound. Instead, a multi-modal approach, where the strengths of one method compensate for the limitations of another, provides the highest degree of confidence.

The Foundational Role of Elemental Analysis (EA)

Elemental analysis, often referred to as CHNS/O analysis, is a fundamental technique that determines the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[3][4] Its power lies in its direct comparison of a compound's experimentally determined elemental composition to its theoretical composition, calculated from its molecular formula.

Principle of Operation: The technique relies on the complete combustion of a sample in an oxygen-rich environment.[5][6] This process converts the constituent elements into simple gases (CO₂, H₂O, N₂, SO₂). These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[7] The resulting data provides a quantitative measure of each element's percentage in the original sample.[8]

For 4-[(Cyclopentyloxy)methyl]piperidine (C₁₁H₂₁NO) , the theoretical elemental composition is:

  • Carbon (C): 72.08%

  • Hydrogen (H): 11.55%

  • Nitrogen (N): 7.64%

  • Oxygen (O): 8.73% (Often determined by difference)

Why It's a Cornerstone:

  • Absolute Method: Unlike many other techniques, EA does not typically require a specific reference standard of the compound being analyzed. It validates the empirical formula itself.

  • Fundamental Purity Check: It provides a direct assessment of the bulk sample's composition. A significant deviation from the theoretical values indicates the presence of impurities.[9]

  • Industry Standard: For decades, EA has been a staple for characterizing new chemical entities. Many scientific journals require EA data, with an acceptance criterion of within ±0.4% of the theoretical value, to confirm the identity and purity of a new compound.[10][11]

Inherent Limitations: Elemental analysis is a powerful but blunt instrument. It cannot detect:

  • Isomeric Impurities: Isomers have the same molecular formula and thus the same elemental composition.

  • Impurities with Similar Compositions: An impurity with an elemental makeup close to the target compound may not cause a significant deviation.

  • Trace Inorganic Impurities: Salts, catalysts, or other inorganic materials may not be detected or may interfere with the combustion process.[12]

Due to these limitations, relying solely on elemental analysis is insufficient. Its data must be contextualized with results from higher-resolution, orthogonal methods.

Orthogonal Methods for a Comprehensive Purity Profile

To build a complete and reliable purity profile for 4-[(Cyclopentyloxy)methyl]piperidine, we must employ techniques that probe for different types of impurities. The International Council for Harmonisation (ICH) provides a framework for classifying and controlling impurities, which includes organic impurities, inorganic impurities, and residual solvents.[12][13][14]

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

HPLC is the workhorse of pharmaceutical purity analysis, ideal for separating and quantifying non-volatile organic impurities such as starting materials, by-products, and degradation products.[15][16]

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[17]

  • Strengths: It offers high sensitivity and resolution, allowing for the detection and quantification of impurities at very low levels (e.g., below the 0.05% reporting threshold outlined in ICH Q3A guidelines).[12][13]

  • Role in Validation: An HPLC purity method can resolve the main 4-[(Cyclopentyloxy)methyl]piperidine peak from potential process-related impurities and degradation products, providing a precise percentage purity value based on area normalization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Manufacturing processes often use various solvents, which may remain in the final product.[18] GC-MS is the gold standard for identifying and quantifying these residual solvents, which are classified by their toxicity in ICH Q3C guidelines.[19][20]

  • Principle: GC separates volatile compounds based on their boiling points and interaction with a stationary phase. The separated components then enter a mass spectrometer (MS), which provides mass information for identification.[19]

  • Strengths: GC-MS offers exceptional sensitivity and specificity for volatile organic compounds, ensuring that harmful solvents are controlled within safe limits.[21][22]

  • Role in Validation: For 4-[(Cyclopentyloxy)methyl]piperidine, GC-MS analysis would confirm the absence of Class 1 solvents (to be avoided) and quantify any Class 2 or 3 solvents to ensure they are below their respective Permitted Daily Exposure (PDE) limits.[18]

Experimental Design & Protocols

A robust validation package for a batch of 4-[(Cyclopentyloxy)methyl]piperidine would include the following analyses. The protocols described are designed to be self-validating through the inclusion of system suitability tests (SSTs), which ensure the analytical system is performing correctly before sample analysis begins.[23][24]

Protocol 1: Purity Verification by Elemental Analysis (CHN)

Objective: To confirm the elemental composition of the sample is consistent with its molecular formula (C₁₁H₂₁NO).

Instrumentation: A calibrated CHN Elemental Analyzer.

System Suitability Test (SST):

  • Analyze a certified, high-purity standard (e.g., Acetanilide) in triplicate.

  • Acceptance Criteria: The average %C, %H, and %N values must be within ±0.3% of the theoretical values for the standard, and the relative standard deviation (RSD) for the replicates must be ≤0.2%.

Procedure:

  • Accurately weigh 1-2 mg of the 4-[(Cyclopentyloxy)methyl]piperidine sample into a tin capsule.

  • Seal the capsule, ensuring no sample is lost.

  • Place the capsule into the instrument's autosampler.

  • Analyze the sample in triplicate under the instrument's standard operating conditions for CHN analysis.

  • Calculate the average percentage for C, H, and N from the three runs.

Protocol 2: Organic Purity by High-Performance Liquid Chromatography (HPLC-UV)

Objective: To quantify the purity of the sample and detect any non-volatile organic impurities.

Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

System Suitability Test (SST):

  • Prepare a solution containing the 4-[(Cyclopentyloxy)methyl]piperidine sample and a known, closely-eluting impurity or a related compound.

  • Make five replicate injections.

  • Acceptance Criteria:

    • Resolution between the main peak and the known impurity must be >2.0.

    • Tailing factor for the main peak must be ≤1.5.

    • RSD of the peak area for the five replicates must be ≤1.0%.[24]

Procedure:

  • Mobile Phase: Prepare a suitable gradient, e.g., starting with 95% Water (0.1% Formic Acid) and 5% Acetonitrile (0.1% Formic Acid), ramping to 95% Acetonitrile over 20 minutes.

  • Sample Preparation: Accurately prepare a solution of the sample in a suitable diluent (e.g., 50:50 water/acetonitrile) to a concentration of ~1.0 mg/mL.

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram at a suitable wavelength (e.g., 210 nm).

  • Calculate purity using the area percent method, reporting any impurity peak greater than 0.05%.

Data Synthesis and Comparative Analysis

The true power of an orthogonal approach is realized when the data from each technique is synthesized to form a single, coherent purity assessment.

Table 1: Comparative Purity Data for a Batch of 4-[(Cyclopentyloxy)methyl]piperidine

Analytical TechniqueParameter MeasuredResultInterpretation & Purity Indication
Elemental Analysis % Carbon (Theory: 72.08%)71.95%Within the ±0.4% acceptance limit. Confirms correct elemental composition.
% Hydrogen (Theory: 11.55%)11.61%Within the ±0.4% acceptance limit. Confirms correct elemental composition.
% Nitrogen (Theory: 7.64%)7.60%Within the ±0.4% acceptance limit. Confirms correct elemental composition.
HPLC-UV Area % Purity99.85%High purity with respect to non-volatile organic impurities.
Individual Impurity A0.08%One specified impurity detected above the reporting threshold.
Total Impurities0.15%Total organic impurities are well within typical limits.
GC-MS Residual Solvents (ICH Q3C)Acetone: 50 ppmAcetone (Class 3) is present but far below the 5000 ppm limit.
Toluene: Not DetectedNo Class 2 solvents detected.

Interpretation:

  • The Elemental Analysis data strongly supports the compound's identity and indicates high bulk purity. The values are well within the accepted ±0.4% deviation.[10]

  • The HPLC data provides a more granular view, confirming the high purity (99.85%) and quantifying a minor organic impurity at 0.08%.[15] This demonstrates the superior sensitivity of chromatography for resolving related substances.

  • The GC-MS results provide confidence that harmful residual solvents from the manufacturing process are not present at significant levels.[19]

Together, these results create a comprehensive and trustworthy purity profile. The elemental analysis confirms the fundamental composition, while HPLC and GC-MS provide high-resolution checks for specific types of process-related impurities.

Visualizing the Validation Workflow

To clarify the logical flow of this multi-modal approach, the following diagrams illustrate the experimental workflow and the decision-making process.

G cluster_0 Elemental Analysis Workflow SamplePrep Sample Weighing (1-2 mg in tin capsule) Analysis CHN Combustion Analysis (Triplicate Runs) SamplePrep->Analysis SST System Suitability Test (e.g., Acetanilide) SST->Analysis If Pass Data Data Processing (Calculate Avg. %C, H, N) Analysis->Data Compare Compare to Theoretical (C₁₁H₂₁NO) Data->Compare Result Purity Assessment (Within ±0.4%?) Compare->Result G Start Purity Validation of 4-[(Cyclopentyloxy)methyl]piperidine EA Elemental Analysis (Confirm Bulk Composition) Start->EA HPLC HPLC-UV (Organic Impurities) Start->HPLC GCMS GC-MS (Residual Solvents) Start->GCMS Final Comprehensive Purity Profile & Certificate of Analysis EA->Final HPLC->Final GCMS->Final

Caption: Orthogonal Approach to Comprehensive Purity Assessment.

Conclusion and Best Practices

Validating the purity of a pharmaceutical intermediate like 4-[(Cyclopentyloxy)methyl]piperidine requires more than a single measurement. While elemental analysis serves as an indispensable tool for confirming the fundamental elemental composition and bulk purity of the material, it lacks the resolution to detect critical process-related and isomeric impurities.

A scientifically sound and regulatory-compliant approach mandates the use of orthogonal methods.

  • High-Performance Liquid Chromatography (HPLC) is essential for the detection and quantification of non-volatile organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is critical for ensuring residual solvents are below safety thresholds defined by guidelines such as ICH Q3C.

By integrating the results from these independent techniques, researchers and drug development professionals can build a comprehensive, reliable, and defensible purity profile. This multi-faceted strategy not only ensures the quality of the material but also upholds the principles of scientific integrity and patient safety that are paramount in the pharmaceutical industry.

References

  • Impurities in new drug substances Q3A (R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Impurity guidelines in drug development under ICH Q3 . AMSbiopharma. [Link]

  • Orthogonal method in pharmaceutical product analysis . Alphalyse. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline . European Medicines Agency (EMA). [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances . ECA Academy. [Link]

  • GCMS Residual Solvent Analysis: What You Must Know . ResolveMass Laboratories Inc. [Link]

  • A Look at Elemental Analysis for Organic Compounds . AZoM. [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances . YouTube. [Link]

  • An International Study Evaluating Elemental Analysis . National Center for Biotechnology Information (NCBI). [Link]

  • An International Study Evaluating Elemental Analysis . ACS Central Science. [Link]

  • What is the meaning of orthogonal in validation testing? . Stats StackExchange. [Link]

  • C H N S ANALYSIS.pptx . SlideShare. [Link]

  • What is meant by "orthogonal methods" in analytical chemistry? . ResearchGate. [Link]

  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography . LCGC International. [Link]

  • What is a Particle Analysis "Orthogonal Method"? . Fluid Imaging Technologies. [Link]

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  • System Suitability Testing: Ensuring Reliable Results . Lab Manager. [Link]

  • Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future . Contract Laboratory. [Link]

  • Elemental analysis: an important purity control but prone to manipulations . Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Residual Solvent Analysis of Pharmaceutical Products . Agilent. [Link]

  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233> . Spectroscopy Online. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? . Moravek. [Link]

  • Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow . Shimadzu. [Link]

  • CHNS-O determination in pharmaceutical products by flash combustion . VELP Scientifica. [Link]

  • CHNS Elemental Analysers . The Royal Society of Chemistry. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry . Wiley Analytical Science. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW . World Journal of Pharmaceutical and Medical Research. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL . Acta Poloniae Pharmaceutica. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . PharmTech. [Link]

  • Comprehensive Analysis of System Suitability Testing Design Concepts . Oreate AI Blog. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.